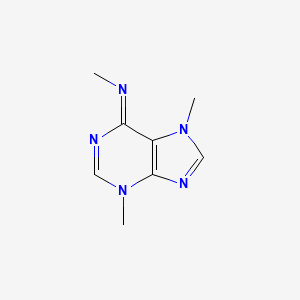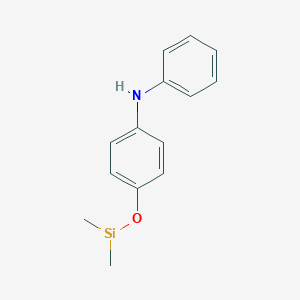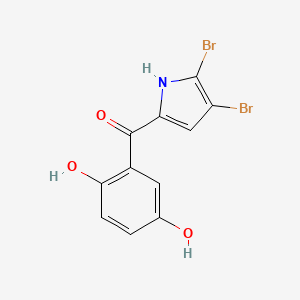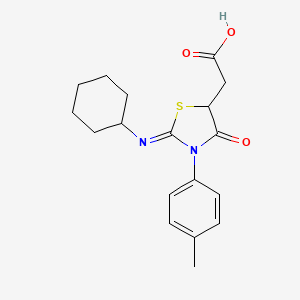phosphanium iodide CAS No. 40450-19-9](/img/structure/B14670901.png)
[(Azulen-1-yl)methyl](triphenyl)phosphanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Azulen-1-yl)methylphosphanium iodide is an organophosphorus compound that features a unique structure combining an azulenyl group with a triphenylphosphonium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Azulen-1-yl)methylphosphanium iodide typically involves the reaction of azulen-1-ylmethyl halides with triphenylphosphine. The reaction is carried out under mild conditions, often in the presence of a base to facilitate the formation of the phosphonium salt. The reaction can be summarized as follows:
Starting Materials: Azulen-1-ylmethyl halide and triphenylphosphine.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.
Product Isolation: The product is typically isolated by precipitation or crystallization, followed by purification using recrystallization techniques.
Industrial Production Methods
While specific industrial production methods for (Azulen-1-yl)methylphosphanium iodide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Azulen-1-yl)methylphosphanium iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.
Oxidation and Reduction: The azulenyl moiety can undergo redox reactions, which can be exploited in various synthetic applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phosphonium salts, while oxidation and reduction reactions can modify the azulenyl group to produce different functionalized derivatives.
Applications De Recherche Scientifique
(Azulen-1-yl)methylphosphanium iodide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its potential as a bioactive molecule is being explored, particularly in the context of its interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of (Azulen-1-yl)methylphosphanium iodide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphonium group can stabilize carbanions, facilitating nucleophilic attacks on electrophilic centers. Additionally, the azulenyl moiety can participate in electron transfer processes, making the compound versatile in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltriphenylphosphonium iodide: Similar in structure but lacks the azulenyl group.
Azulen-1-ylmethyl halides: These compounds contain the azulenyl group but do not have the phosphonium moiety.
Triphenylphosphine derivatives: Various derivatives of triphenylphosphine that do not include the azulenyl group.
Uniqueness
(Azulen-1-yl)methylphosphanium iodide is unique due to the combination of the azulenyl and triphenylphosphonium groups. This dual functionality provides distinct electronic properties and reactivity patterns, making it valuable for specialized applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
40450-19-9 |
|---|---|
Formule moléculaire |
C29H24IP |
Poids moléculaire |
530.4 g/mol |
Nom IUPAC |
azulen-1-ylmethyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C29H24P.HI/c1-5-13-24-21-22-25(29(24)20-12-1)23-30(26-14-6-2-7-15-26,27-16-8-3-9-17-27)28-18-10-4-11-19-28;/h1-22H,23H2;1H/q+1;/p-1 |
Clé InChI |
MRHMTHHANILERG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C=CC(=C2C=C1)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


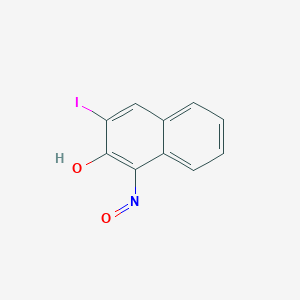
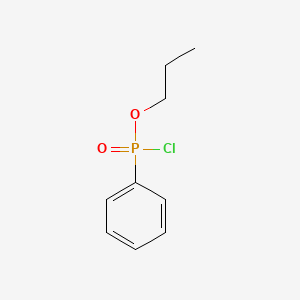

![4-methylbenzenesulfonate;3-methyl-2-[3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B14670834.png)


![Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane](/img/structure/B14670858.png)
